molecular formula C14H16O B8289057 2-(4-Methylbenzylidene)cyclohexanone

2-(4-Methylbenzylidene)cyclohexanone

Cat. No.: B8289057
M. Wt: 200.28 g/mol
InChI Key: ZMOQPFKSFJYXDN-UHFFFAOYSA-N
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Description

2-(4-Methylbenzylidene)cyclohexanone is a benzylidene-substituted cyclohexanone derivative synthesized via Claisen-Schmidt condensation between cyclohexanone and 4-methylbenzaldehyde. Key characteristics include:

  • Melting Point: 71°C (lit. 60°C) .
  • Spectral Data: ¹H NMR (CDCl₃) signals at δ 1.78 (p, 2H), 2.38 (s, 3H, CH₃), and 7.50 (s, 1H, =CH) .
  • Synthesis Yield: 40% after crystallization from methanol . The compound features a single 4-methylbenzylidene group at the 2-position of the cyclohexanone ring, influencing its electronic and steric properties.

Preparation Methods

The synthesis of 2-(4-Methylbenzylidene)cyclohexanone typically involves the condensation of 4-methylbenzaldehyde with cyclohexanone. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and is carried out under reflux conditions . The reaction proceeds through the formation of an intermediate enolate, which then undergoes aldol condensation to yield the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(4-Methylbenzylidene)cyclohexanone undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis :
    • The compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for further modifications, enabling the creation of various derivatives that may possess enhanced properties or activities.
  • Reaction Studies :
    • It is often used in studies involving chemical reactions such as oxidation, reduction, and substitution. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Biology

  • Biological Activity :
    • Research has indicated potential biological activities including anti-tumor and anti-inflammatory properties. The compound has been studied for its ability to induce apoptosis in cancer cells through the regulation of microRNA expression and inhibition of critical signaling pathways .
  • Antidiabetic Properties :
    • Investigations have also focused on its potential to inhibit α-amylase, an enzyme involved in carbohydrate digestion, suggesting possible applications in diabetes management.

Industry

  • Material Development :
    • In industrial applications, 2-(4-Methylbenzylidene)cyclohexanone is utilized in the development of advanced materials. Its chemical properties make it suitable for use as a precursor in various chemical processes, including the synthesis of high-density aviation fuels where it acts as an additive to improve volumetric heat values .
  • Additives in Fuels :
    • The compound has been explored as an additive to bio-jet fuels to enhance performance characteristics, demonstrating its relevance in sustainable energy solutions .

Case Studies

  • Anti-Tumor Research :
    A study published in a peer-reviewed journal highlighted the efficacy of this compound in inducing apoptosis in specific cancer cell lines. The mechanism was linked to modulation of key signaling pathways that govern cell survival and proliferation .
  • Fuel Additive Studies :
    Experimental results demonstrated that incorporating this compound into bio-jet fuels significantly improved their thermal stability and energy density. These findings suggest a promising avenue for sustainable aviation fuel development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Properties

  • Electron-Donating Groups (e.g., -CH₃, -OCH₃): 4-Methyl (Target Compound): Enhances lipophilicity, improving membrane permeability in biological assays . 4-Methoxy (): Increases electron density, stabilizing enone systems and altering UV absorption profiles .
  • Electron-Withdrawing Groups (e.g., -NO₂, -Br): 5-Bromo-2-hydroxy (): Introduces hydrogen bonding and photochromism; UV-VIS spectra show pH-dependent shifts .
  • Bis-Substitution vs. Mono-Substitution: Bis-substituted derivatives (e.g., 2,6-bis(4-methylbenzylidene)) exhibit non-isomorphic crystal packing due to steric and electronic variations, reducing melting points compared to monosubstituted analogs .

Structural and Crystallographic Insights

  • Conformational Flexibility: The cyclohexanone ring adopts an envelope conformation in bis(4-methoxybenzylidene) derivatives, while monosubstituted analogs (e.g., target compound) may favor chair conformations .
  • Intermolecular Interactions :
    • Weak C–H⋯O hydrogen bonds dominate crystal packing in bis(4-methoxy) derivatives, whereas van der Waals interactions prevail in methyl-substituted compounds .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-Methylbenzylidene)cyclohexanone, and how are reaction conditions optimized?

The compound is commonly synthesized via aldol condensation between 4-methylbenzaldehyde and cyclohexanone under basic conditions. A typical procedure involves refluxing equimolar amounts of the aldehyde and ketone in ethanol with NaOH (40%) for 4 hours, followed by ice quenching and purification . Yield optimization focuses on adjusting the molar ratio of reactants (e.g., 2:1 aldehyde:ketone) and monitoring reaction progress via TLC.

Q. Which spectroscopic methods are essential for characterizing this compound?

Key techniques include:

  • ¹H NMR : Peaks at δ 1.78–2.86 ppm (cyclohexanone protons), δ 7.21–7.50 ppm (aromatic protons), and δ 7.50 ppm (olefinic proton) confirm the structure .
  • X-ray crystallography : Monoclinic crystal systems with four molecules per unit cell reveal molecular geometry and intermolecular interactions .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a precursor for fluorescent sensors (e.g., detecting metal ions) due to its conjugated system and as a building block for synthesizing benzylphenol derivatives via dehydrogenation .

Q. How can researchers identify and minimize byproducts during synthesis?

Common byproducts include unreacted starting materials or over-condensation products. Column chromatography (silica gel) or recrystallization (methanol) effectively isolates the target compound. TLC monitoring at regular intervals helps terminate reactions before side reactions dominate .

Advanced Research Questions

Q. How do solvent polarity and base concentration influence stereochemical outcomes in aldol condensation?

Polar aprotic solvents (e.g., DMF) enhance enolate formation, favoring E-isomers. Higher base concentrations accelerate enolate generation but may promote side reactions like Cannizzaro oxidation. Kinetic vs. thermodynamic control can be probed via time-resolved NMR .

Q. What strategies resolve discrepancies in reported melting points or yields?

Discrepancies (e.g., mp 60°C vs. 71°C) may arise from polymorphic forms or impurities. Recrystallization solvent screening (e.g., methanol vs. ethanol) and differential scanning calorimetry (DSC) clarify polymorphism. Replicating literature protocols with strict moisture control ensures reproducibility .

Q. How does X-ray crystallography elucidate molecular packing and supramolecular interactions?

Non-isostructural packing in derivatives (e.g., 4-nitro vs. 4-methyl substituents) is driven by weak C–H···O and π-stacking interactions. Hirshfeld surface analysis quantifies these interactions, guiding crystal engineering for desired material properties .

Q. In fluorescent sensors, how does electronic structure affect selectivity?

Electron-withdrawing groups (e.g., –NO₂) on the benzylidene moiety enhance charge-transfer transitions, improving sensitivity to cations. TD-DFT calculations correlate substituent effects with emission wavelengths .

Q. What mechanistic insights exist for acid/base-catalyzed rearrangements of this compound?

Under acidic conditions, protonation at the carbonyl oxygen triggers cyclohexenone ring contraction, forming benzofuran derivatives. Isotopic labeling (¹⁸O) and in-situ IR track intermediate enolization steps .

Q. How do substituents on the benzylidene moiety influence biological activity?

Hydroxy or nitro groups enhance cytotoxicity by intercalating DNA or inhibiting topoisomerases. Structure-activity relationship (SAR) studies combine molecular docking with cytotoxicity assays (e.g., MTT on cancer cell lines) .

Properties

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

2-[(4-methylphenyl)methylidene]cyclohexan-1-one

InChI

InChI=1S/C14H16O/c1-11-6-8-12(9-7-11)10-13-4-2-3-5-14(13)15/h6-10H,2-5H2,1H3

InChI Key

ZMOQPFKSFJYXDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=C2CCCCC2=O

Origin of Product

United States

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